molecular formula C16H22Cl2N2O3S B2879443 2,4-Dichloro-5-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide CAS No. 2380183-90-2

2,4-Dichloro-5-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide

Cat. No. B2879443
CAS RN: 2380183-90-2
M. Wt: 393.32
InChI Key: MRHLAZBXRZDWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is commonly referred to as a sulfonamide derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is primarily attributed to its ability to inhibit various enzymes such as carbonic anhydrases and metalloproteases. Carbonic anhydrases are enzymes that play a crucial role in the regulation of pH in the body, while metalloproteases are enzymes that are involved in the breakdown of extracellular matrix proteins. Inhibition of these enzymes by 2,4-Dichloro-5-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide leads to various physiological effects such as anti-cancer activity.
Biochemical and Physiological Effects:
2,4-Dichloro-5-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to possess significant anticancer activity by inducing apoptosis in cancer cells. It has also been shown to exhibit potent inhibitory effects on various enzymes such as carbonic anhydrases and metalloproteases. Additionally, the compound has been shown to possess anti-inflammatory and anti-angiogenic properties.

Advantages and Limitations for Lab Experiments

2,4-Dichloro-5-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be purified using various techniques such as column chromatography and recrystallization. Additionally, the compound exhibits potent inhibitory effects on various enzymes, making it a useful tool in enzyme inhibition studies.
However, there are also some limitations associated with the use of 2,4-Dichloro-5-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide in lab experiments. The compound is relatively expensive, which can limit its use in large-scale experiments. Additionally, the compound exhibits low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 2,4-Dichloro-5-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide. One potential area of research is the development of novel derivatives of the compound with improved solubility and bioavailability. Additionally, the compound could be studied further for its potential applications in the treatment of various diseases such as cancer, inflammation, and angiogenesis. Finally, the compound could be studied further for its potential use as a tool in enzyme inhibition studies.
Conclusion:
In conclusion, 2,4-Dichloro-5-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound has been synthesized using various methods and has been extensively studied for its potential biochemical and physiological effects. While there are some limitations associated with the use of the compound in lab experiments, there are also several future directions for its study.

Synthesis Methods

2,4-Dichloro-5-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with N-(1-morpholin-4-ylcyclobutyl)methylamine in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in anhydrous conditions. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2,4-Dichloro-5-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. The compound has been shown to exhibit potent inhibitory effects on various enzymes such as carbonic anhydrases and metalloproteases. It has also been shown to possess significant anticancer activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

2,4-dichloro-5-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O3S/c1-12-9-15(14(18)10-13(12)17)24(21,22)19-11-16(3-2-4-16)20-5-7-23-8-6-20/h9-10,19H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHLAZBXRZDWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2(CCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-5-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.